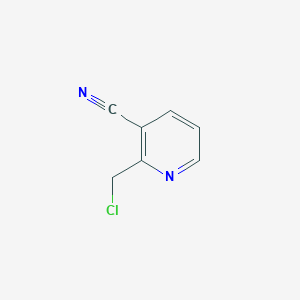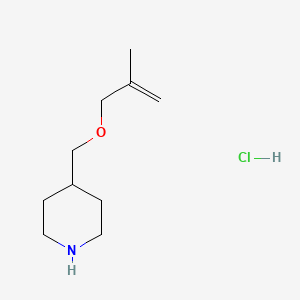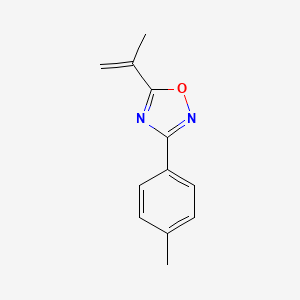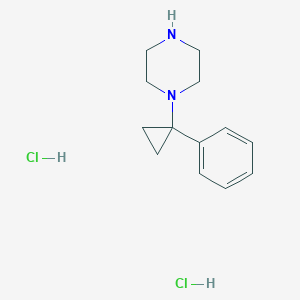
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Overview
Description
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, commonly known as PCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCPP is a cyclopropyl derivative of piperazine and is structurally similar to other psychoactive compounds, such as MDMA and amphetamine. In
Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Piperazine derivatives are known for their diverse pharmacological activities, including their role in the treatment of psychiatric disorders, cardiovascular diseases, and their potential anticancer properties. For example, ziprasidone, a benzisothiazolyl piperazine derivative, is used in the treatment of schizophrenia and bipolar disorder, showing efficacy in managing acute manic and mixed episodes (Sacchetti et al., 2011). Moreover, piperazine ferulate, a derivative of ferulic acid, has been combined with angiotensin receptor blockers to provide renal protective benefits in diabetic nephropathy patients (Yang et al., 2021).
Anticancer Research
Piperazine-based compounds have been investigated for their anticancer properties. For instance, quinazoline α-antagonists, which are chemically related to piperazines, have demonstrated the ability to induce apoptosis and decrease cell growth in various cancer cell lines, suggesting their potential as anticancer agents (Batty et al., 2016).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of piperazine derivatives, including aspects like absorption, metabolism, and elimination, are critical for their therapeutic applications. For example, trazodone hydrochloride, which contains a piperazine moiety, has its pharmacokinetics influenced by genetic polymorphisms, affecting its plasma concentration and necessitating dose adjustments in some cases (Meulman et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



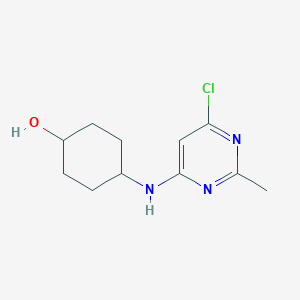
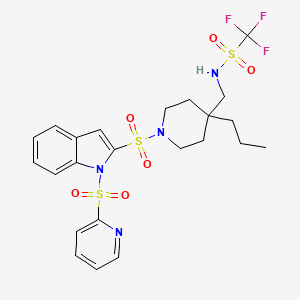
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)

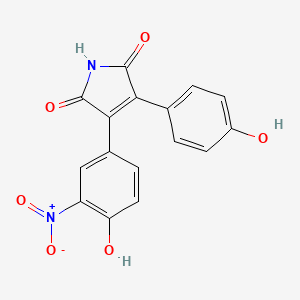
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

